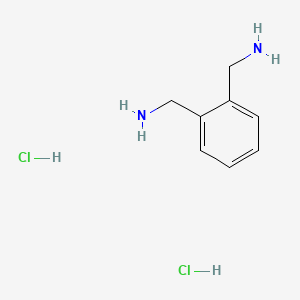

1,2-Phenylenedimethanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[2-(aminomethyl)phenyl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c9-5-7-3-1-2-4-8(7)6-10;;/h1-4H,5-6,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEOIFDDSWXYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491287 | |

| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21294-14-4 | |

| Record name | (1,2-Phenylene)dimethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Xylylenediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,2-Phenylenedimethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Phenylenedimethanamine dihydrochloride, also known as 1,2-bis(aminomethyl)benzene dihydrochloride, is a chemical compound of significant interest in various fields of research and development, particularly in medicinal chemistry and materials science. Its rigid ortho-substituted benzene core provides a defined structural scaffold, while the two primary amine functionalities, protonated in the dihydrochloride salt form, offer versatile opportunities for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis. The available data is summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | - |

| Synonyms | 1,2-Bis(aminomethyl)benzene dihydrochloride, o-Xylylenediamine dihydrochloride | [1] |

| CAS Number | 21294-14-4 | [2] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 209.12 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 306-308 °C | [3] |

| Solubility | Soluble in water, diethyl ether, ethyl acetate, and methanol. Insoluble in most other organic solvents. | [1] |

| Flash Point | 261 °C | [2] |

| Storage | Store at 2°C - 8°C | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for N-H stretching of the ammonium groups in the region of 3200-2800 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, and C=C stretching vibrations of the benzene ring would be observed in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would likely exhibit a multiplet in the aromatic region (around 7.0-7.5 ppm) corresponding to the four protons on the benzene ring. The methylene protons (CH₂) adjacent to the ammonium groups would likely appear as a singlet or a multiplet downfield, influenced by the electron-withdrawing effect of the -NH₃⁺ groups. The protons of the ammonium groups themselves may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with two signals for the substituted carbons and likely two for the unsubstituted carbons due to symmetry. A signal for the methylene carbons (CH₂) would also be present.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound starts from the readily available o-xylene. This multi-step synthesis involves benzylic bromination, followed by substitution with an azide, and subsequent reduction to the diamine, which is then converted to its dihydrochloride salt.[4]

Step 1: Synthesis of α,α'-Dibromo-o-xylene

This step involves the free-radical bromination of o-xylene at the benzylic positions.

-

Materials: o-xylene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).

-

Procedure: A solution of o-xylene and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride is heated to reflux. N-bromosuccinimide is then added portion-wise. The reaction is monitored by TLC. Upon completion, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude α,α'-dibromo-o-xylene can be purified by recrystallization.[5]

Step 2: Synthesis of 1,2-Bis(azidomethyl)benzene

The dibromide is converted to a diazide through nucleophilic substitution.

-

Materials: α,α'-Dibromo-o-xylene, sodium azide (NaN₃), dimethylformamide (DMF).

-

Procedure: α,α'-Dibromo-o-xylene is dissolved in DMF, and sodium azide is added. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the C-Br band and the appearance of the characteristic azide stretch at ~2100 cm⁻¹). The reaction mixture is then poured into water and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield 1,2-bis(azidomethyl)benzene.[4]

Step 3: Synthesis of 1,2-Phenylenedimethanamine

The diazide is reduced to the corresponding diamine.

-

Materials: 1,2-Bis(azidomethyl)benzene, palladium on carbon (Pd/C), methanol (MeOH), hydrogen gas (H₂).

-

Procedure: 1,2-Bis(azidomethyl)benzene is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to catalytic hydrogenation under a hydrogen atmosphere. The reaction is monitored until the azide is completely consumed. The catalyst is then filtered off, and the solvent is evaporated to give the crude 1,2-phenylenedimethanamine.[4]

Step 4: Formation of this compound

The free diamine is converted to its more stable dihydrochloride salt.

-

Materials: 1,2-Phenylenedimethanamine, concentrated hydrochloric acid (HCl), ethanol.

-

Procedure: The crude 1,2-phenylenedimethanamine is dissolved in a minimal amount of ethanol. Concentrated hydrochloric acid is then added dropwise with stirring until the solution is acidic. The dihydrochloride salt will precipitate out of the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Purification

Recrystallization is a common method for the purification of this compound. A suitable solvent system would be a mixture of ethanol and water, or methanol. The crude salt is dissolved in a minimum amount of the hot solvent mixture, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried.

Applications in Drug Development

1,2-Phenylenedimethanamine serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its rigid framework and the presence of two nucleophilic amine groups make it an ideal scaffold for constructing ligands for metal complexes and for synthesizing heterocyclic compounds.

Ligand for Metal-Based Anticancer Drugs

The diamine can act as a bidentate ligand to coordinate with metal ions, such as platinum(II), to form stable complexes. A study on [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) complexes demonstrated cytotoxic activity against various human cancer cell lines.[4] This suggests that 1,2-phenylenedimethanamine can be a key component in the design of novel metal-based chemotherapeutic agents. The rationale behind using this ligand is to modulate the reactivity and bioavailability of the platinum center to overcome resistance and reduce the side effects associated with existing platinum-based drugs like cisplatin.

Scaffold for Biologically Active Molecules

The structural motif of 1,2-bis(aminomethyl)benzene is found in various biologically active compounds. For instance, derivatives of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene have been designed and synthesized as potential G-quadruplex stabilizing ligands with antimalarial activity.[6] G-quadruplexes are secondary structures in nucleic acids that are implicated in various cellular processes and are considered promising targets for cancer and other diseases. While this example is for the 1,3-isomer, it highlights the potential of the bis(aminomethyl)benzene scaffold in designing molecules that can interact with specific biological targets.

Logical Relationships and Workflows

The synthesis of this compound and its subsequent use in the development of a platinum-based anticancer drug can be visualized as a logical workflow.

Caption: Workflow for the synthesis of this compound and its application.

Conclusion

This compound is a versatile chemical compound with well-defined properties that make it a valuable tool for researchers in chemistry and drug development. Its synthesis, though multi-stepped, is achievable through established chemical transformations. The primary application of this compound lies in its use as a rigid scaffold and a bidentate ligand for the creation of novel molecules with potential therapeutic value, particularly in the realm of anticancer agents. Further research into its derivatives and their interactions with biological systems is warranted to fully explore its potential in medicinal chemistry.

References

- 1. CAS 21294-14-4: 1,2-Bis(aminomethyl)benzene dihydrochloride [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. chembk.com [chembk.com]

- 4. New synthetic route to [bis-1,2-(aminomethyl)benzene]dichloroplatinum(II) complexes, screening for cytotoxic activity in cisplatin-sensitive and resistant human cancer cell lines, and reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

o-Xylylenediamine Dihydrochloride: A Technical Guide for Researchers

CAS Number: 21294-14-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on o-Xylylenediamine dihydrochloride. This document details its chemical and physical properties, synthesis, applications in drug discovery, and relevant experimental protocols.

Chemical and Physical Properties

o-Xylylenediamine dihydrochloride, also known as 1,2-bis(aminomethyl)benzene dihydrochloride, is the hydrochloride salt of o-xylylenediamine.[1] It is typically supplied as a white to off-white crystalline solid.[2] The dihydrochloride form enhances its water solubility, making it a versatile reagent in various chemical and biological applications.[2]

Table 1: Physicochemical Properties of o-Xylylenediamine Dihydrochloride

| Property | Value | Reference(s) |

| CAS Number | 21294-14-4 | [3][4] |

| Molecular Formula | C₈H₁₂N₂ · 2HCl | [3][4] |

| Molecular Weight | 209.12 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 161–167 °C | |

| Solubility | Soluble in water, methanol, and DMSO. Insoluble in dichloromethane (DCM), ethyl acetate, and diethyl ether. | |

| InChI Key | VDEOIFDDSWXYDA-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC=C(C(=C1)CN)CN.Cl.Cl | [5] |

Synthesis and Manufacturing

The industrial synthesis of xylylenediamines typically involves the catalytic hydrogenation of the corresponding phthalonitriles.[6] For o-xylylenediamine, the precursor is o-phthalonitrile. The resulting diamine can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Representative Laboratory Synthesis

Step 1: Catalytic Hydrogenation of o-Phthalonitrile

o-Phthalonitrile is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran, often with the addition of ammonia to suppress the formation of secondary amines. A hydrogenation catalyst, typically Raney nickel or a palladium-based catalyst, is added to the solution. The mixture is then subjected to a hydrogen atmosphere at elevated pressure and temperature until the reaction is complete. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude o-xylylenediamine.

Step 2: Formation of the Dihydrochloride Salt

The crude o-xylylenediamine is redissolved in a suitable solvent, such as isopropanol or diethyl ether. A stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a solvent is added dropwise with stirring. The dihydrochloride salt, being insoluble in many organic solvents, precipitates out of the solution. The resulting solid is collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

Figure 1. Representative synthesis workflow for o-Xylylenediamine dihydrochloride.

Applications in Research and Drug Development

The primary application of o-xylylenediamine dihydrochloride in a drug development context is as a key reagent in a high-throughput, colorimetric assay for screening ω-transaminase (ω-TA) activity. These enzymes are crucial in the synthesis of chiral amines, which are vital building blocks for many pharmaceutical compounds.

High-Throughput Screening of Transaminases

The assay relies on the reaction of o-xylylenediamine with a dicarbonyl compound, which is formed from the transamination of a primary amine with a keto acid (e.g., pyruvate). The product of this subsequent reaction is a colored isoindole derivative, allowing for a visual or spectrophotometric readout of enzyme activity. This method is particularly useful for directed evolution studies aimed at improving enzyme properties.

Figure 2. Reaction principle of the transaminase screening assay.

Experimental Protocol: Transaminase Activity Assay

The following is a typical protocol for a microplate-based colorimetric assay for ω-transaminase activity using o-xylylenediamine dihydrochloride.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 8.0)

-

o-Xylylenediamine dihydrochloride stock solution (e.g., 100 mM in DMSO)

-

Amino acceptor (e.g., 100 mM pyruvate stock solution)

-

Dimethyl sulfoxide (DMSO)

-

Cell lysate or purified transaminase enzyme

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare the reaction mixture: In each well of a 96-well plate, prepare a reaction mixture containing the phosphate buffer, a final concentration of 10% (v/v) DMSO, 1 mM pyridoxal 5'-phosphate (PLP) cofactor, 10 mM o-xylylenediamine, and 10 mM of the target amino acceptor (e.g., pyruvate).

-

Initiate the reaction: Add the enzyme solution (cell lysate or purified enzyme) to each well to initiate the reaction. The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30-37 °C) with shaking.

-

Measurement: Monitor the formation of the colored product over time by measuring the absorbance at a specific wavelength (typically in the visible range, e.g., 450-550 nm) using a microplate reader. The rate of color formation is proportional to the enzyme activity.

Use as a Chemical Scaffold and Linker

The rigid aromatic core and the two reactive primary amine functionalities of o-xylylenediamine make it a valuable building block, or scaffold, in chemical synthesis. While less common than its meta and para isomers in linker technologies for antibody-drug conjugates (ADCs), the ortho-disposed reactive sites can be used to create unique molecular architectures. For instance, o-xylene derivatives like α,α'-dibromo-o-xylene have been used to synthesize porphyrin dimers, which have been evaluated for their cytotoxic properties, demonstrating the utility of the o-xylene scaffold in constructing complex molecules with potential therapeutic applications.[7]

Spectroscopic Data

Experimental spectroscopic data for o-xylylenediamine dihydrochloride is not widely available in public databases. The following tables provide predicted NMR chemical shifts and expected IR absorption bands based on the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted for D₂O as solvent)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5-7.6 | m | Aromatic CH (4H) |

| ~4.3-4.4 | s | Methylene CH₂ (4H) | |

| ¹³C NMR | ~132-133 | Aromatic C (quaternary, C-CN) | |

| ~130-131 | Aromatic CH | ||

| ~42-43 | Methylene CH₂ |

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 3000-2800 | N-H stretch | Ammonium (R-NH₃⁺) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1580 | N-H bend | Ammonium (R-NH₃⁺) |

| 750-700 | C-H bend | ortho-disubstituted aromatic ring |

Safety and Handling

o-Xylylenediamine dihydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Measures: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

o-Xylylenediamine dihydrochloride is a valuable chemical reagent with a significant application in the high-throughput screening of transaminase enzymes, a critical step in the development of biocatalytic routes to chiral amines for the pharmaceutical industry. Its properties as a water-soluble, bifunctional amine also lend it to applications as a chemical scaffold in organic synthesis. This guide provides essential technical information to support its use in research and drug development settings.

References

- 1. chembk.com [chembk.com]

- 2. CAS 21294-14-4: 1,2-Bis(aminomethyl)benzene dihydrochloride [cymitquimica.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. scbt.com [scbt.com]

- 5. o-Xylylenediamine dihydrochloride | C8H14Cl2N2 | CID 12335814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,2-Bis(aminomethyl)benzene Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(aminomethyl)benzene dihydrochloride, a key organic intermediate, is a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and characterization data are presented to support researchers in their laboratory work.

Chemical and Physical Properties

1,2-Bis(aminomethyl)benzene dihydrochloride is a white to off-white crystalline solid.[1] It is the dihydrochloride salt of 1,2-bis(aminomethyl)benzene, a modification that enhances its stability and solubility in aqueous solutions.[1] The compound is known to be hygroscopic and possesses a high melting point.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [2] |

| Molecular Weight | 209.12 g/mol | [2] |

| Melting Point | 306-308 °C | [2] |

| CAS Number | 21294-14-4 | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Synthesis and Purification

The synthesis of 1,2-bis(aminomethyl)benzene typically starts from o-xylene and proceeds through a multi-step reaction. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.

Synthesis Workflow

Caption: Synthesis of 1,2-Bis(aminomethyl)benzene Dihydrochloride.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Bis(aminomethyl)benzene [1]

-

Benzylic Bromination: o-Xylene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed to afford 1,2-bis(bromomethyl)benzene.

-

Azide Substitution: The resulting 1,2-bis(bromomethyl)benzene is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield 1,2-bis(azidomethyl)benzene.

-

Catalytic Hydrogenation: The diazide is subsequently reduced to the corresponding diamine, 1,2-bis(aminomethyl)benzene, via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.

Protocol 2: Preparation of the Dihydrochloride Salt

-

The crude 1,2-bis(aminomethyl)benzene is dissolved in a minimal amount of a suitable organic solvent, such as ethanol.

-

Concentrated hydrochloric acid is added dropwise with stirring until the precipitation of the dihydrochloride salt is complete.

-

The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.

Protocol 3: Purification by Recrystallization

For high-purity applications, the dihydrochloride salt can be further purified by recrystallization. A suitable solvent system, often a mixture of ethanol and water, is used. The crude product is dissolved in a minimum amount of the hot solvent mixture, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the benzylic methylene protons. The aromatic protons would appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The methylene protons (CH₂) adjacent to the amino groups would likely appear as a singlet or a slightly broadened singlet in the region of δ 4.0-4.5 ppm. The protons of the ammonium groups (-NH₃⁺) may appear as a broad singlet at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the benzylic carbons. The aromatic carbons would resonate in the δ 125-140 ppm range, with two signals expected for the substituted and unsubstituted carbons. The benzylic carbon (CH₂) signal would be expected in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

N-H stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium groups (-NH₃⁺).

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Absorptions around 1600 cm⁻¹ and 1450 cm⁻¹.

-

N-H bending: A band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base, 1,2-bis(aminomethyl)benzene, due to the loss of HCl. The fragmentation pattern would be expected to show characteristic losses of aminomethyl groups.

Applications in Drug Development and Research

1,2-Bis(aminomethyl)benzene and its dihydrochloride salt are valuable ligands in coordination chemistry, with significant applications in the design of metal-based therapeutic agents.

Platinum-Based Anticancer Agents

A notable application of 1,2-bis(aminomethyl)benzene is in the synthesis of platinum(II) complexes as potential anticancer drugs.[1]

Experimental Protocol: Synthesis of [1,2-Bis(aminomethyl)benzene]dichloroplatinum(II) [1]

-

1,2-Bis(aminomethyl)benzene is reacted with potassium tetrachloroplatinate(II) (K₂PtCl₄) in an aqueous solution.

-

The reaction mixture is typically stirred at room temperature for several hours to allow for the coordination of the diamine ligand to the platinum center, displacing two chloride ions.

-

The resulting complex, [1,2-bis(aminomethyl)benzene]dichloroplatinum(II), precipitates from the solution and can be collected by filtration.

These platinum complexes are investigated for their cytotoxic activity against various cancer cell lines.[1] Studies have shown that the cytotoxic potency of these complexes can be comparable to that of cisplatin in certain cell lines.[1]

Coordination Chemistry and Catalysis

The bidentate nature of the 1,2-bis(aminomethyl)benzene ligand allows it to form stable chelate complexes with a variety of transition metals. These complexes are of interest not only for their potential biological activity but also in the field of catalysis. The specific geometry and electronic properties imparted by the ligand can influence the catalytic activity and selectivity of the metal center.

Safety and Handling

1,2-Bis(aminomethyl)benzene dihydrochloride is classified as harmful and an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

1,2-Bis(aminomethyl)benzene dihydrochloride is a fundamentally important chemical for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis and versatile coordination chemistry make it a valuable precursor for a wide range of applications, most notably in the development of novel platinum-based anticancer agents. The detailed information provided in this guide is intended to facilitate its effective use in the laboratory and to spur further research into its potential applications.

References

An In-depth Technical Guide to the Safety of 1,2-Phenylenedimethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 1,2-Phenylenedimethanamine dihydrochloride (CAS No. 21294-14-4). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clear data presentation and logical safety workflows.

Chemical Identification and Physical Properties

This compound, also known as o-Xylylenediamine dihydrochloride or 1,2-Bis(aminomethyl)benzene dihydrochloride, is a solid organic compound.[1][2] Its dihydrochloride salt form generally enhances water solubility, making it useful in various synthetic applications.[1] The following tables summarize its key identification and physical and chemical properties based on available data.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | o-Xylylenediamine dihydrochloride, 1,2-Bis(aminomethyl)benzene dihydrochloride, [2-(Aminomethyl)phenyl]methanamine dihydrochloride |

| CAS Number | 21294-14-4 |

| Molecular Formula | C₈H₁₄Cl₂N₂ |

| Molecular Weight | 209.12 g/mol |

| Chemical Structure | (Image of the chemical structure would be placed here in a full whitepaper) |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Solid, Crystals | [1][2] |

| Color | White to off-white | [1] |

| Melting Point | 261-267 °C | |

| Flash Point | 261 °C | |

| Solubility | Soluble in diethyl ether, ethyl acetate, and methanol. Insoluble in water and most organic solvents. (Note: Contradictory information exists regarding water solubility, with the salt form expected to have some water solubility). | [1] |

| Storage Temperature | 2°C - 8°C |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to acute toxicity and irritation.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The signal word associated with these classifications is "Warning" .

Logical Framework for Hazard Response

The following diagram illustrates the logical workflow from hazard identification to the necessary precautionary and response measures as stipulated by the GHS classifications.

Toxicological Data

The toxicological properties of the free base, 1,2-Phenylenedimethanamine (o-Xylylenediamine), are also not extensively detailed in readily accessible literature, with information often being extrapolated from related but structurally distinct compounds. Therefore, it is crucial for researchers to handle this chemical with the assumption of significant toxicity and to perform their own risk assessments based on the intended use and handling procedures.

Experimental Protocols

Consistent with the limited availability of quantitative toxicological data, detailed experimental protocols for the safety and toxicity testing of this compound are not available in the public domain. Standard OECD guidelines for chemical testing would be the presumed methodology for generating such data. For instance:

-

Acute Oral Toxicity: Would likely follow OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method). These protocols involve the administration of the substance to fasted animals (typically rats) and subsequent observation for signs of toxicity and mortality over a set period.

-

Skin Irritation: Would likely follow OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of an animal (typically a rabbit) and observing for signs of erythema and edema.

-

Eye Irritation: Would likely follow OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This involves instilling the substance into the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva.

Without specific studies on this compound, these remain generalized descriptions of standard methodologies.

Safe Handling and Storage

The following recommendations for safe handling and storage are derived from the available safety data sheets and hazard classifications.

Table 4: Safe Handling and Storage Recommendations

| Aspect | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator is recommended. |

| Handling Practices | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2°C and 8°C. |

First Aid Measures

The logical flow for first aid in case of exposure is outlined below. Immediate medical attention should be sought in all cases of significant exposure.

Conclusion

This compound is a chemical that requires careful handling due to its classification as harmful if swallowed and as a skin, eye, and respiratory irritant. While a foundational level of safety information is available, there is a notable absence of in-depth, publicly accessible quantitative toxicological data and detailed experimental protocols. Professionals working with this compound should adhere strictly to the precautionary measures outlined in this guide and conduct thorough risk assessments tailored to their specific laboratory or manufacturing conditions. The provided diagrams offer a clear, logical framework for understanding and responding to the known hazards of this compound.

References

o-Xylylenediamine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage conditions for o-xylylenediamine. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective handling and storage of this compound.

Core Stability Profile

o-Xylylenediamine is a liquid organic compound that, like its isomers, is susceptible to degradation if not stored under appropriate conditions. While detailed kinetic studies on its decomposition are not extensively published, information from safety data sheets and related literature indicates that its stability is primarily influenced by temperature, exposure to air (oxygen), moisture, and contact with incompatible materials.

The dihydrochloride salt of o-xylylenediamine is a crystalline solid and may offer greater stability under certain conditions.[1]

Factors Influencing Stability

-

Temperature: Elevated temperatures can accelerate decomposition. The recommended storage temperature is 2-8°C.[1][2][3]

-

Moisture: Exposure to moisture should be avoided.[4] For the related m-xylylenediamine, it is explicitly stated to protect it from moisture.[4]

-

Air/Oxygen: While solid xylylenediamines show considerable stability even in the presence of oxygen, the liquid form is more susceptible to degradation.[5] For m-xylylenediamine, storage under an inert gas is recommended.[4]

-

Incompatible Materials: Contact with strong oxidizing agents and acids can lead to vigorous reactions and decomposition.[4]

Hazardous Decomposition Products

Thermal decomposition can lead to the release of irritating gases and vapors. For the related m-xylylenediamine, hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Quantitative Data Summary

The following tables summarize the key physical and safety data for o-xylylenediamine and its related compounds.

Table 1: Physicochemical Properties of Xylylenediamines

| Property | o-Xylylenediamine | m-Xylylenediamine | p-Xylylenediamine |

| CAS Number | 17300-02-6[2] | 1477-55-0[5] | 539-48-0 |

| Molecular Formula | C₈H₁₂N₂[2] | C₈H₁₂N₂[5] | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol [2] | 136.198 g/mol [5] | 136.19 g/mol |

| Form | Liquid[2] | Colorless liquid[5] | Solid |

| Melting Point | Not applicable | 14 °C[5] | 60-63 °C |

| Boiling Point | Not specified | 247 °C[5] | 230 °C/10 mmHg |

| Flash Point | Not applicable[2] | 117 °C[5] | Not specified |

| Storage Temperature | 2-8°C[1][2] | Store in a cool area[4] | Store in a cool area[6] |

Table 2: Safety and Handling Information for o-Xylylenediamine

| Parameter | Value |

| Signal Word | Danger[2] |

| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Corrosion 1B[2] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2] |

| Storage Class | 8A - Combustible corrosive hazardous materials[2] |

| Personal Protective Equipment | Faceshields, Gloves, Goggles, type ABEK (EN14387) respirator filter[2] |

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of o-xylylenediamine, the following storage and handling procedures are recommended.

Caption: Recommended workflow for the storage and handling of o-xylylenediamine.

Experimental Protocols: Stability Assessment

Objective

To determine the stability of o-xylylenediamine under various stress conditions (e.g., temperature, humidity, light) over a defined period.

Materials and Methods

-

Sample: o-Xylylenediamine, 95% or higher purity.

-

Equipment:

-

HPLC or GC system with a suitable detector (e.g., UV-Vis or MS)

-

Forced-air stability chambers/ovens

-

Photostability chamber

-

pH meter

-

Analytical balance

-

-

Methodology:

-

Initial Characterization: An initial analysis of the o-xylylenediamine sample should be performed to determine its purity and identify any existing impurities. This will serve as the baseline (T=0) data.

-

Stress Conditions: Aliquots of the sample should be exposed to a range of stress conditions in separate, appropriately sealed containers:

-

Elevated Temperature: e.g., 25°C, 40°C, 60°C.

-

Humidity: e.g., 40°C with 75% relative humidity.

-

Photostability: Exposure to a controlled light source (e.g., xenon lamp) as per ICH Q1B guidelines.

-

Oxidative: Exposure to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).

-

Acid/Base Hydrolysis: Exposure to acidic and basic conditions (e.g., dilute HCl and NaOH).

-

-

Time Points: Samples should be withdrawn from each stress condition at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis: Each withdrawn sample should be analyzed using a validated analytical method (e.g., HPLC or GC) to quantify the amount of remaining o-xylylenediamine and to detect and quantify any degradation products.

-

Data Evaluation: The rate of degradation under each condition can be determined. The degradation products can be characterized to understand the decomposition pathways.

-

Caption: A generalized experimental workflow for assessing the stability of o-xylylenediamine.

Conclusion

The stability of o-xylylenediamine is best maintained by strict adherence to recommended storage conditions, primarily low temperature (2-8°C), and protection from moisture and incompatible substances such as strong acids and oxidizing agents. For applications requiring high purity, storage under an inert atmosphere is advisable to prevent oxidative degradation. While specific degradation pathways are not well-documented in public literature, a systematic approach to stability testing can provide valuable insights for specific use cases and help establish an appropriate shelf-life.

References

Navigating the Solubility of 1,2-Bis(aminomethyl)benzene Dihydrochloride: A Technical Overview

For Immediate Release

Shanghai, China – December 28, 2025 – Researchers, scientists, and professionals in drug development often encounter challenges in identifying precise solubility data for key chemical compounds. This technical guide addresses the solubility of 1,2-bis(aminomethyl)benzene dihydrochloride, a compound of interest in various synthetic applications. Despite a comprehensive review of available data, precise quantitative solubility values in common organic solvents remain elusive. However, this document synthesizes the existing qualitative information and highlights critical discrepancies in reported data, providing a valuable resource for researchers navigating its use.

Core Solubility Profile: A Contradictory Landscape

1,2-Bis(aminomethyl)benzene dihydrochloride (CAS No. 21294-14-4), also known as o-xylylenediamine dihydrochloride, is a white to off-white crystalline solid.[1] Its dihydrochloride salt form is intended to enhance its aqueous solubility.[1] However, a review of publicly available chemical data reveals conflicting information regarding its solubility in both aqueous and organic media.

One set of sources indicates that the compound is soluble in diethyl ether, ethyl acetate, and methanol, while being insoluble in water and most other organic solvents.[1] Conversely, another credible source states that it is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but insoluble in dichloromethane (DCM), ethyl acetate, and diethyl ether.

This lack of consensus underscores the necessity for empirical determination of solubility for specific research applications. Without standardized, quantitative data, researchers are advised to perform their own solubility tests to ensure accuracy in their experimental designs.

Summary of Qualitative Solubility Data

Due to the absence of quantitative solubility data (e.g., g/100mL, mg/mL), the following table summarizes the reported qualitative solubility of 1,2-bis(aminomethyl)benzene dihydrochloride in various solvents, noting the existing contradictions.

| Solvent | Reported Solubility | Data Source(s) |

| Water | Insoluble / Soluble | [1] / Inferred from salt form[1] |

| Methanol | Soluble | [1] |

| Diethyl Ether | Soluble / Insoluble | [1] / Contradictory report |

| Ethyl Acetate | Soluble / Insoluble | [1] / Contradictory report |

| Dimethyl Sulfoxide (DMSO) | Soluble | Contradictory report |

| Dichloromethane (DCM) | Insoluble | Contradictory report |

Experimental Protocols: A Notable Absence

A thorough search for detailed experimental protocols for the determination of 1,2-bis(aminomethyl)benzene dihydrochloride solubility did not yield any specific methodologies. In the absence of established protocols for this particular compound, researchers should refer to general established methods for solubility determination, such as the equilibrium solubility method or the kinetic solubility method, and adapt them to their specific needs.

Visualizing the Data Conflict

The following diagram illustrates the conflicting solubility information found in the literature. This visualization serves to highlight the current state of knowledge and the need for further clarification.

Caption: Conflicting solubility data for 1,2-bis(aminomethyl)benzene dihydrochloride.

Conclusion and Recommendations

The available information on the solubility of 1,2-bis(aminomethyl)benzene dihydrochloride in organic solvents is inconsistent and lacks quantitative detail. For researchers and drug development professionals, this necessitates a cautious approach. It is strongly recommended that solubility be determined experimentally under the specific conditions of temperature, pressure, and solvent purity relevant to the intended application. This empirical approach will provide the most reliable data for proceeding with synthesis, formulation, or any other research endeavor involving this compound. Further studies to establish a definitive and quantitative solubility profile for 1,2-bis(aminomethyl)benzene dihydrochloride would be of significant value to the scientific community.

References

Spectroscopic Analysis of 1,2-Phenylenedimethanamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Phenylenedimethanamine dihydrochloride. Due to the limited availability of published spectroscopic data for this specific compound, this document presents illustrative data from the closely related compound, 1,2-Phenylenediamine dihydrochloride, to demonstrate the expected spectral characteristics. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this class of compounds. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of phenylenediamine derivatives in drug development and other research fields.

Introduction

Spectroscopic Data (Illustrative)

The following tables summarize the spectroscopic data for the related compound, 1,2-Phenylenediamine dihydrochloride . These values can be used as a reference for interpreting the spectra of this compound, keeping in mind the structural differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Illustrative ¹H NMR Data for 1,2-Phenylenediamine dihydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Anticipated ~7.4 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| Anticipated ~4.1 | Singlet | 4H | Methylene protons (CH₂) |

| Anticipated ~8.5 | Broad Singlet | 6H | Amine protons (NH₃⁺) |

Table 2: Illustrative ¹³C NMR Data for 1,2-Phenylenediamine dihydrochloride [1]

| Chemical Shift (δ) ppm | Assignment |

| Anticipated ~130 | Aromatic carbons (quaternary) |

| Anticipated ~120 | Aromatic carbons (CH) |

| Anticipated ~45 | Methylene carbons (CH₂) |

Note: The chemical shifts are highly dependent on the solvent and concentration. The values presented are estimations based on related structures.

Infrared (IR) Spectroscopy

Table 3: Illustrative IR Absorption Bands for 1,2-Phenylenediamine dihydrochloride [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Strong, Broad | N-H stretching (amine salt) |

| 3000-2800 | Medium | C-H stretching (aromatic and aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic ring), N-H bending |

| 1400-1000 | Medium | C-N stretching |

| 900-650 | Strong | C-H bending (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: Illustrative Mass Spectrometry Data for 1,2-Phenylenediamine dihydrochloride [2]

| m/z | Interpretation |

| Anticipated 136.1 | [M-2HCl]⁺ (Free base) |

| Anticipated 108.1 | [M-2HCl-CH₂NH₂]⁺ |

Note: As a dihydrochloride salt, the compound is non-volatile. Techniques such as Electrospray Ionization (ESI) would be required, and the observed mass would likely correspond to the free base after the loss of HCl.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the amine protons are exchangeable in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=C, C-N).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to the low µg/mL or ng/mL range.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an ESI source.

-

Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC).

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis:

-

Identify the molecular ion peak, which will likely correspond to the free base ([M-2HCl+H]⁺).

-

Analyze the fragmentation pattern to gain further structural information.

-

References

An In-Depth Technical Guide to 1,2-Phenylenedimethanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Phenylenedimethanamine dihydrochloride, a versatile organic compound, serves as a crucial building block in various chemical syntheses and has gained significant attention in the field of biocatalysis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and a key application in the high-throughput screening of ω-transaminases, enzymes of great interest in the pharmaceutical industry for the synthesis of chiral amines.

Alternate Names and Identification

Proper identification of chemical compounds is paramount for researchers. This compound is known by several synonyms, which are essential to recognize when consulting scientific literature and chemical supplier catalogs.

| Systematic Name | This compound |

| Synonyms | o-Xylylenediamine dihydrochloride[1] |

| α,α′-Diamino-o-xylene dihydrochloride[1] | |

| 1,2-Bis(aminomethyl)benzene dihydrochloride[1] | |

| ortho-Phenylene-bis(methylamine) dihydrochloride[1] | |

| CAS Number | 21294-14-4 |

| Molecular Formula | C₈H₁₄Cl₂N₂ |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 209.12 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 161-167 °C | |

| Solubility | Soluble in water, methanol, and DMSO. Insoluble in dichloromethane, ethyl acetate, and diethyl ether. | |

| Storage | 2-8 °C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the reduction of o-phthalonitrile to 1,2-phenylenedimethanamine (also known as o-xylylenediamine), followed by the formation of the dihydrochloride salt.

Step 1: Reduction of o-Phthalonitrile to 1,2-Phenylenedimethanamine

This procedure is based on the catalytic hydrogenation of o-phthalonitrile.

Materials:

-

o-Phthalonitrile

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

-

Hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon (Pd/C))

-

Ammonia (optional, to suppress side reactions)

-

Hydrogen gas

-

High-pressure hydrogenation reactor (autoclave)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure hydrogenation reactor, dissolve o-phthalonitrile in the chosen anhydrous solvent. The concentration will depend on the specific catalyst and reactor volume.

-

Add the hydrogenation catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

-

(Optional) If suppression of secondary amine formation is desired, the reactor can be charged with ammonia.

-

Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure and heat the reaction mixture to the appropriate temperature. The specific conditions (pressure, temperature, and reaction time) will vary depending on the catalyst used and should be optimized.

-

Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots of the reaction mixture using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care, especially Raney Nickel, which can be pyrophoric.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 1,2-phenylenedimethanamine.

-

The crude product can be purified by vacuum distillation if necessary.

Step 2: Formation of this compound

Materials:

-

1,2-Phenylenedimethanamine (from Step 1)

-

Anhydrous solvent (e.g., Ethanol or Diethyl Ether)

-

Concentrated Hydrochloric Acid (HCl) or anhydrous HCl gas

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the purified 1,2-phenylenedimethanamine in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for a period to ensure complete precipitation.

-

Collect the precipitate by filtration and wash it with a small amount of cold, anhydrous solvent.

-

Dry the product under vacuum to obtain pure this compound.

High-Throughput Screening of ω-Transaminases

This compound is a key reagent in a colorimetric high-throughput screening assay for ω-transaminase activity. The principle of this assay is that the enzymatic transamination of 1,2-phenylenedimethanamine generates an unstable aldehyde intermediate that spontaneously cyclizes and polymerizes to form a colored, insoluble product. The intensity of the color is proportional to the enzyme activity.

Materials:

-

Library of ω-transaminase variants (e.g., in E. coli colonies on agar plates or as cell lysates in microtiter plates)

-

This compound

-

A suitable amino acceptor (e.g., pyruvate)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Microtiter plates or petri dishes

-

Incubator

Procedure (for screening in microtiter plates):

-

Prepare a master mix containing the buffer solution, PLP, the amino acceptor, and this compound.

-

Dispense the cell lysates containing the ω-transaminase variants into the wells of a microtiter plate.

-

Add the master mix to each well to initiate the enzymatic reaction.

-

Include appropriate controls, such as a negative control with no enzyme or a positive control with a known active ω-transaminase.

-

Incubate the microtiter plate at a suitable temperature (e.g., 30-37 °C) for a defined period.

-

Monitor the development of color in the wells. Active transaminase variants will produce a visible color change.

-

The color intensity can be quantified using a microplate reader at a suitable wavelength, or active colonies can be identified visually.

Signaling Pathways and Experimental Workflows

While this compound is not directly involved in a biological signaling pathway in the traditional sense, its application in the high-throughput screening of ω-transaminases provides a clear experimental workflow that can be visualized.

Caption: High-throughput screening workflow for ω-transaminases.

The catalytic cycle of the ω-transaminase with 1,2-phenylenedimethanamine as the amine donor illustrates the chemical transformations at the core of the screening assay.

Caption: Catalytic cycle of ω-transaminase with 1,2-phenylenedimethanamine.

References

Purity Analysis of o-Xylylenediamine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of o-xylylenediamine dihydrochloride (CAS RN: 21294-14-4). This compound, also known as 1,2-bis(aminomethyl)benzene dihydrochloride, is a critical building block in various chemical syntheses. Ensuring its purity is paramount for the reliability and safety of downstream applications, particularly in pharmaceutical development. This document outlines key analytical techniques, potential impurities, and detailed experimental protocols.

Physicochemical Properties and Purity Specifications

o-Xylylenediamine dihydrochloride is a crystalline solid with the empirical formula C₈H₁₂N₂ · 2HCl and a molecular weight of 209.12 g/mol .[1][2] Commercially available grades typically specify a purity of ≥98%.[2][3] A common impurity noted in product specifications is water, which can be present at levels of up to approximately 4%.[1][3] Assay values are often presented on a dried basis to account for the moisture content.

| Parameter | Typical Specification | Notes |

| Appearance | Crystalline solid | |

| Purity (Assay) | ≥98.0% | Often determined by titration |

| Assay (on dried basis) | 98.0 - 102.0% | Argentometric titration is a common method |

| Water Content | ~4% | Can be determined by Karl Fischer titration |

Potential Impurities

The impurity profile of o-xylylenediamine dihydrochloride is influenced by its synthetic route. A common industrial synthesis involves the catalytic hydrogenation of o-phthalonitrile. Based on this process, potential impurities may include:

-

Starting Material: Unreacted o-phthalonitrile.

-

Intermediates: Partially hydrogenated intermediates.

-

By-products: Products from side reactions such as polymerization or catalyst-induced transformations.

-

Solvents: Residual solvents used during synthesis and purification.

A thorough purity analysis should aim to identify and quantify these potential contaminants.

Analytical Methodologies for Purity Determination

A multi-faceted approach employing chromatographic, titrimetric, and spectroscopic techniques is recommended for a comprehensive purity assessment of o-xylylenediamine dihydrochloride.

Chromatographic Analysis (HPLC)

dot

Caption: HPLC analysis workflow for o-xylylenediamine dihydrochloride.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution may be required to separate impurities with different polarities. A common mobile phase for aromatic amines consists of:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities absorb, for instance, 215 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable diluent (e.g., a mixture of water and acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.

Note: This method is a starting point and requires validation for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Titrimetric Analysis (Argentometric Titration)

The presence of two hydrochloride salts makes argentometric titration an excellent method for assaying the purity of o-xylylenediamine dihydrochloride. This method is likely the basis for the "98.0-102.0% (calculated on dry substance, AT)" specification seen from some suppliers.[3] The principle involves the reaction of the chloride ions with a standardized solution of silver nitrate.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Schiff Bases Using 1,2-Phenylenedimethanamine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of compounds synthesized through the condensation of primary amines with carbonyl compounds.[1] Their derivatives are of significant interest in medicinal and coordination chemistry due to their broad range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties, and their ability to form stable metal complexes.[2][3] This document provides a detailed protocol for the synthesis of a bis-Schiff base using 1,2-phenylenedimethanamine dihydrochloride as the amine precursor. The use of the dihydrochloride salt necessitates an initial neutralization step to free the amine groups for the subsequent condensation reaction.

General Reaction Scheme

The fundamental reaction involves the condensation of the deprotonated 1,2-phenylenedimethanamine with two equivalents of an aldehyde or ketone. The dihydrochloride salt is first neutralized with a base to yield the free diamine, which then reacts with the carbonyl compound to form the bis-Schiff base and water.

References

Application Note: Synthesis and Characterization of Metal Complexes with 1,2-Bis(aminomethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Bis(aminomethyl)benzene, also known as o-xylene-α,α'-diamine, is a versatile bidentate ligand capable of forming stable chelate rings with a variety of transition metal ions. The resulting metal complexes have garnered significant interest due to their diverse applications in coordination chemistry, catalysis, and materials science.[1][2] In the field of drug development, these complexes and their derivatives, such as Schiff bases, are explored for their potential biological activities, including antimicrobial, antimalarial, and anticancer properties.[3][4][5] The coordination of the ligand to a metal center can enhance the therapeutic properties of the organic molecule, offering novel mechanisms of action and overcoming challenges like drug resistance.[4][6]

This application note provides a detailed protocol for the synthesis of a representative metal complex using 1,2-bis(aminomethyl)benzene, specifically focusing on the formation of a Nickel(II) complex. It also includes a summary of characterization data for various metal complexes and a generalized workflow for their synthesis and analysis.

Experimental Protocol: Synthesis of a Nickel(II) Complex

This protocol details the synthesis of a Nickel(II) complex via a Schiff base condensation reaction involving 1,2-bis(aminomethyl)benzene and salicylaldehyde, followed by metal chelation. This template synthesis method is widely applicable for generating various transition metal complexes.[7][8]

Materials and Reagents:

-

1,2-Bis(aminomethyl)benzene (C₈H₁₂N₂)

-

Salicylaldehyde (C₇H₆O₂)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Methanol (CH₃OH), analytical grade

-

Ethanol (C₂H₅OH), analytical grade

-

Diethyl ether ((C₂H₅)₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2N), for pH adjustment if necessary

-

Deionized water

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Filter paper

-

Beakers and graduated cylinders

-

pH meter or pH paper

-

Schlenk line or vacuum oven for drying

Procedure:

-

Ligand (Schiff Base) Formation:

-

In a 250 mL round-bottom flask, dissolve 1.36 g (0.01 mol) of 1,2-bis(aminomethyl)benzene in 50 mL of methanol.

-

To this solution, add 2.44 g (0.02 mol) of salicylaldehyde, resulting in a 1:2 molar ratio of amine to aldehyde.

-

Stir the mixture at room temperature for 30 minutes. A color change to yellow is typically observed, indicating the formation of the Schiff base ligand.

-

-

Complexation Reaction:

-

In a separate beaker, dissolve 2.38 g (0.01 mol) of Nickel(II) chloride hexahydrate in 30 mL of hot methanol.[7]

-

Add the hot methanolic solution of the metal salt dropwise to the Schiff base solution in the round-bottom flask while stirring continuously.[7]

-

Adjust the pH of the resulting mixture to approximately 8-9 by adding a few drops of 2N NaOH solution, if required, to facilitate deprotonation and coordination.[7]

-

Attach the reflux condenser to the flask and heat the mixture to reflux using the heating mantle. Maintain constant stirring.

-

Continue refluxing for 4-6 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

-

Isolation and Purification of the Complex:

-

After the reflux period, allow the reaction mixture to cool slowly to room temperature.

-

Further cool the mixture in an ice bath for about 30 minutes to promote complete precipitation of the complex.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with cold ethanol to remove any unreacted starting materials, followed by a final wash with diethyl ether to facilitate drying.[1]

-

Dry the purified complex under vacuum at 60 °C for several hours to remove residual solvent. The final product is typically a stable, colored solid.[7]

-

Experimental Workflow

The general workflow for the synthesis and characterization of metal complexes with 1,2-bis(aminomethyl)benzene is illustrated below.

Caption: General workflow for the synthesis and characterization of metal complexes.

Data Presentation: Physicochemical Properties

The properties of metal complexes derived from 1,2-bis(aminomethyl)benzene and its Schiff bases vary depending on the metal ion and coordination geometry. The following table summarizes typical quantitative data for comparison.

| Parameter | Copper (II) Complex | Nickel (II) Complex | Cobalt (II) Complex | Zinc (II) Complex | Reference |

| Metal:Ligand Ratio | 1:1 or 1:2 | 1:1 | 2:1 (binuclear) | 1:1 | [1][3][7][9] |

| Yield (%) | ~84 | ~70 | - | - | [1][8] |

| Color | Brown / Green | Orange / Green | - | - | [1][7] |

| Decomposition Temp (°C) | >250 | >250 | - | - | [7] |

| Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMF) | Low (non-electrolyte) | 20 (non-electrolyte) | - | - | [7] |

| Magnetic Moment (B.M.) | ~1.7-1.9 | ~2.9-3.4 (paramagnetic) | - | Diamagnetic | [7][10] |

| Key IR Bands (cm⁻¹) | |||||

| ν(C=N) | 1610-1624 | 1630-1671 | 1610-1625 | 1610-1625 | [3][8] |

| ν(M-N) | 395-462 | ~450 | ~400-460 | ~400-460 | [3] |

| ν(M-O) | 500-827 | ~550 | ~500-800 | ~500-800 | [3] |

| UV-Vis λₘₐₓ (nm) | ~430, ~720 | ~390, ~600 | - | ~290, ~340 | [1][10] |

Characterization

To confirm the successful synthesis and determine the structure of the complex, a suite of analytical techniques is employed:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to verify the formation of the Schiff base (C=N stretch around 1610-1670 cm⁻¹) and its coordination to the metal ion. The appearance of new low-frequency bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations (typically in the 400-600 cm⁻¹ range) provides strong evidence of complexation.[3][11]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex. The d-d transitions for transition metals like Ni(II) and Cu(II) are indicative of the coordination geometry (e.g., octahedral or square planar).[10]

-

Elemental Analysis (CHN): Determines the percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm its composition.[8]

-

Molar Conductance: Measures the electrolytic nature of the complex in solution. Low values typically indicate a non-electrolyte, meaning the anions are coordinated to the metal center rather than existing as free ions.[7]

-

X-ray Crystallography: Provides unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[8][12][13] This is the definitive method for structural elucidation.

Applications in Drug Development

Metal complexes are increasingly recognized for their pharmaceutical potential.[6][14] The chelation of ligands like 1,2-bis(aminomethyl)benzene derivatives to metal ions can lead to compounds with enhanced biological activity compared to the free ligand.[3] These complexes offer a modular approach to drug design, where the properties can be tuned by modifying the ligand structure or changing the central metal ion.[4] Organometallic compounds have shown promise as anticancer, antimicrobial, and antiparasitic agents, with some candidates currently in clinical trials.[5][6] The unique redox properties and structural diversity of these complexes open up therapeutic possibilities that may not be achievable with purely organic molecules.[4][14]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and characterization of copper(ii) complexes with multidentate ligands as catalysts for the direct hydroxylation of benzene to phenol - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. mdpi.com [mdpi.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes: o-Xylylenediamine as a Superior Amine Donor in Transaminase Reactions

Introduction

The use of ω-transaminases (ω-TAs) for the synthesis of chiral amines is a cornerstone of modern biocatalysis, offering a green and efficient alternative to traditional chemical methods.[1] However, a significant challenge in transaminase-catalyzed reactions is the often unfavorable reaction equilibrium, which can limit product yields.[2][3] The innovative use of o-xylylenediamine (OXD) as an amine donor effectively overcomes this limitation. Upon donating its amino group, the resulting aldehyde intermediate spontaneously cyclizes and polymerizes into a colored, insoluble product.[4][5] This process irreversibly removes the byproduct from the reaction mixture, driving the equilibrium towards the formation of the desired chiral amine product.[2][6] This unique property also enables the development of high-throughput colorimetric assays for screening transaminase activity.[4][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing o-xylylenediamine in transaminase-catalyzed reactions for researchers, scientists, and professionals in drug development.

Key Advantages of Using o-Xylylenediamine:

-

Equilibrium Shift: The irreversible polymerization of the byproduct effectively pulls the reaction equilibrium towards product formation, enabling high conversions even for challenging substrates.[2][6]

-

High Conversion with Stoichiometric Amounts: High product yields can be achieved using only one equivalent of the diamine donor, eliminating the need for a large excess of the amine donor, which is common in other systems.[2][3]

-

Simplified Downstream Processing: The precipitation of the polymeric byproduct simplifies its removal from the reaction mixture.

-

High-Throughput Screening: The formation of a colored polymer provides a straightforward visual assay for identifying active transaminase variants in enzyme libraries.[4][5][7]

-

Broad Enzyme Compatibility: o-Xylylenediamine is compatible with a wide range of both (R)- and (S)-selective ω-transaminases.[2][6]

Reaction Mechanism and Workflow

The transaminase reaction using o-xylylenediamine follows a ping-pong bi-bi mechanism, characteristic of pyridoxal 5'-phosphate (PLP) dependent enzymes.[4] The key distinction lies in the fate of the o-aminobenzaldehyde byproduct, which undergoes spontaneous cyclization and polymerization.

References

- 1. Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Protein engineering of amine transaminases [frontiersin.org]

- 5. Growth optimization and identification of an ω-transaminase by a novel native PAGE activity staining method in a Bacillus sp. strain BaH isolated from Iranian soil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]